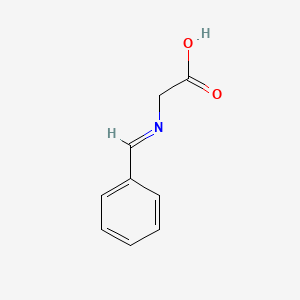

N-Benzylideneglycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylideneamino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)7-10-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKZPNHEQARWCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40502578 | |

| Record name | (E)-N-Benzylideneglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103084-31-7 | |

| Record name | (E)-N-Benzylideneglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40502578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies Involving N Benzylideneglycine and Its Derivatives

Synthesis of N-Benzylideneglycine and its Ester Analogues

The formation of the Schiff base this compound is a fundamental step that activates the glycine (B1666218) moiety for further reactions. This transformation is typically achieved through the condensation of glycine or its esters with benzaldehyde (B42025) or its derivatives.

Condensation Reactions of Glycine and Benzaldehyde Derivatives

The direct condensation of glycine with benzaldehyde is a classic method for forming the N-benzylidene Schiff base. This reaction involves the nucleophilic attack of the primary amine of glycine on the carbonyl carbon of benzaldehyde, followed by dehydration to yield the imine. The reaction can be performed in a solvent like ethanol. While the this compound product (PhCH=NCH₂COOH) can be formed in solution, it is often prone to decarboxylation, making its isolation challenging.

A more stable and synthetically useful variant is the condensation of a glycine ester, such as glycine ethyl ester, with benzaldehyde. This reaction, often carried out in a non-polar solvent like benzene with a dehydrating agent such as anhydrous magnesium sulfate, yields the corresponding this compound ester almost quantitatively. This ester is more stable and serves as a key substrate for subsequent alkylation reactions.

The general reaction is as follows: C₆H₅CHO + H₂NCH₂COOR → C₆H₅CH=NCH₂COOR + H₂O

Catalytic Approaches in Schiff Base Formation

The formation of Schiff bases from primary amines and carbonyl compounds can be facilitated by acid or base catalysis. In the case of this compound synthesis, base catalysis is commonly employed. Potassium hydroxide (KOH) in ethanol has been used to catalyze the condensation of glycine with benzaldehyde. The base promotes the reaction, and kinetic studies have shown the reaction rate's dependence on the concentrations of glycine, benzaldehyde, and the catalyst.

Another catalytic approach involves the use of a mixture of pyridine (B92270) and xylene as the catalyst in an organic solvent like toluene. This method has been applied to the synthesis of N-benzylglycine ethyl ester from benzyl (B1604629) chloride and glycine ethyl ester, which proceeds via an N-alkylation mechanism rather than a direct Schiff base condensation.

| Catalyst System | Reactants | Product | Solvent | Notes |

| Potassium Hydroxide (KOH) | Glycine, Benzaldehyde | Phenylserine (via this compound intermediate) | Ethanol | Base-catalyzed condensation. |

| Anhydrous Magnesium Sulfate | Glycine ethyl ester, Benzaldehyde | This compound ethyl ester | Benzene | Acts as a dehydrating agent. |

Alkylation Reactions of this compound Esters

The this compound ester scaffold is particularly useful for the synthesis of non-proteinogenic α-amino acids through alkylation. The imine group activates the α-carbon, making the α-proton acidic and amenable to deprotonation to form a nucleophilic enolate.

Enolate Chemistry in Carbon-Carbon Bond Formation

The alkylation of this compound esters is a powerful method for forming new carbon-carbon bonds at the α-position. The reaction proceeds through the formation of an enolate anion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.

The key steps are:

Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is used to completely deprotonate the α-carbon of the this compound ester. This quantitatively generates the enolate. The pKa of the α-proton in glycine Schiff base esters is significantly lowered (pKa ≈ 18.7 in DMSO for some derivatives), facilitating this step.

Alkylation: The resulting enolate attacks an electrophile, typically a primary or secondary alkyl halide (R-X), in an SN2 fashion. This step forms the new C-C bond, yielding an α-substituted this compound ester.

Hydrolysis: The imine and ester groups are subsequently hydrolyzed under acidic conditions to release the free α-amino acid.

The use of a strong base like LDA is crucial to drive the enolate formation to completion, which helps to avoid side reactions such as self-condensation of the ester.

Phase-Transfer Catalysis in Alkylation Processes

Phase-transfer catalysis (PTC) is a highly effective technique for the alkylation of this compound esters, particularly for asymmetric synthesis. organic-chemistry.org This method allows the reaction to occur in a biphasic system (e.g., an organic solvent and an aqueous base solution), avoiding the need for strictly anhydrous conditions and expensive strong bases like LDA. organic-chemistry.org

In a typical PTC setup, a chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, is used as the catalyst. organic-chemistry.org The process involves the following:

The base (e.g., aqueous NaOH or KOH) deprotonates the glycine Schiff base ester at the interface of the two phases.

The chiral phase-transfer catalyst forms a lipophilic ion pair with the enolate anion.

This ion pair is transported into the organic phase, where the alkylation reaction with the alkyl halide occurs.

The chiral environment provided by the catalyst induces enantioselectivity, leading to the preferential formation of one enantiomer of the α-alkylated amino acid. This method has been successfully used for the asymmetric benzylation and alkylation of N-(diphenylmethylene)glycine esters, achieving high yields and excellent enantiomeric excess (ee). researchgate.netacs.org

| Catalyst Type | Alkylating Agent | Substrate | Enantiomeric Excess (ee) |

| Cinchona alkaloid-derived quaternary ammonium salt | Benzyl Bromide | N-(diphenylmethylene)glycine tert-butyl ester | Up to 95% |

| Cinchona-functionalized calixarene | Various Benzyl Bromides | N-(diphenylmethylene)glycine ethyl ester | Up to 99.9% acs.org |

Chiral Reverse Micelle Systems for Asymmetric Induction

Reverse micelles are nanoscopic water droplets dispersed in a nonpolar organic solvent, stabilized by surfactant molecules. mdpi.com When a chiral surfactant is used, the resulting chiral reverse micelles can create a unique, constrained chiral microenvironment for chemical reactions. lucp.net This environment can influence the stereochemical outcome of a reaction occurring within the micellar core or at the interface. lucp.net

While the application of chiral reverse micelle systems for the asymmetric alkylation of this compound esters is not as widely documented as phase-transfer catalysis, the principle offers a potential pathway for asymmetric induction. The reaction would involve solubilizing the reactants within the reverse micellar system. The chiral surfactant forming the micelle would act as the source of asymmetry, interacting with the enolate intermediate during the alkylation step to favor the formation of one enantiomer over the other. lucp.net Studies have shown that stereoselective reactions, such as the reduction of prochiral ketones, can be successfully carried out in chiral reverse micellar media, demonstrating the potential of these systems for asymmetric synthesis. lucp.net However, specific, high-yielding applications of this technique for the alkylation of glycine Schiff bases remain a specialized area of research.

Cycloaddition Reactions with this compound Derived Azomethine Ylides

Azomethine ylides derived from this compound and its esters are versatile 1,3-dipoles extensively used in the synthesis of nitrogen-containing heterocycles. These ylides, typically generated in situ, readily participate in various cycloaddition reactions, providing a powerful tool for constructing complex molecular architectures, particularly the pyrrolidine (B122466) ring, which is a core structure in many natural products and pharmaceuticals.

The [3+2] cycloaddition reaction of azomethine ylides is a cornerstone of pyrrolidine synthesis. This reaction involves the combination of a three-atom azomethine ylide component with a two-atom dipolarophile (typically an alkene or alkyne) to form a five-membered ring. The reaction is a thermally allowed, concerted [π4s + π2s] process, known for its high degree of regio- and stereoselectivity. Azomethine ylides derived from this compound esters are particularly valuable as they introduce functionality that can be further manipulated.

Azomethine ylides generated from this compound esters readily react with a variety of electron-deficient olefins. The electron-withdrawing groups on the dipolarophile lower its LUMO energy, facilitating the interaction with the HOMO of the azomethine ylide and accelerating the reaction.

Dimethyl Itaconate, Maleates, and Fumarates: The cycloaddition of azomethine ylides with these diesters is highly stereospecific. The reaction with dimethyl fumarate and dimethyl maleate proceeds in a way that the stereochemistry of the alkene is preserved in the resulting pyrrolidine product, which is strong evidence for a concerted cycloaddition mechanism. acs.org For instance, the reaction of an N-metalated azomethine ylide of this compound methyl ester with dimethyl fumarate will yield a trans-substituted pyrrolidine, while reaction with dimethyl maleate will yield the corresponding cis-substituted product.

Maleimides and Acrylates: N-substituted maleimides are highly reactive dipolarophiles in these cycloadditions. For example, the reaction of the azomethine ylide generated from isatin and sarcosine (N-methylglycine) with maleimides can produce complex spiro-pyrrolidine derivatives with high stereoselectivity. Similarly, acrylates are effective reaction partners. The cycloaddition of an azomethine ylide with methyl acrylate can be used to synthesize substituted proline derivatives.

Nitroalkenes: Conjugated nitroalkenes are potent dipolarophiles due to the strong electron-withdrawing nature of the nitro group. Their reaction with azomethine ylides, including those derived from this compound precursors, provides a direct route to nitropyrrolidines. These reactions often proceed with high regioselectivity, affording biologically relevant scaffolds such as spiro[pyrrolidine-2,3′-oxindoles].

Below is a table summarizing representative intermolecular [3+2] cycloaddition reactions.

| Dipolarophile | Azomethine Ylide Precursor | Product Type | Key Features |

| Dimethyl Fumarate | This compound methyl ester + AgOAc/DBU | trans-3,4-dicarbomethoxypyrrolidine | Stereospecific, high yield |

| N-Phenylmaleimide | Isatin + Sarcosine | Spiro[pyrrolidine-3,3'-oxindole] | High diastereoselectivity |

| Ethyl Acrylate | This compound ethyl ester + LiBr/Et3N | Substituted Proline Ester | Good yields, access to proline analogs |

| (E)-β-Nitrostyrene | This compound methyl ester + AgOAc/Et3N | 4-Nitro-5-phenylpyrrolidine | High regioselectivity |

The intramolecular 1,3-dipolar cycloaddition of azomethine ylides offers a powerful strategy for the stereoselective synthesis of fused and bridged polycyclic nitrogen heterocycles. acs.org In these reactions, the dipole and the dipolarophile are tethered within the same molecule, which often leads to high levels of selectivity due to conformational constraints. acs.org For instance, an this compound derivative tethered to an alkenyl group can undergo intramolecular cycloaddition to form bicyclic pyrrolidine systems.

Tandem processes that combine the generation of the azomethine ylide and subsequent cycloaddition in a single pot have also been developed. One such process involves the in situ generation of both the azomethine ylide and a base-sensitive nitroethylene dipolarophile from their respective precursors in the same reaction mixture. This approach allows for the efficient synthesis of nitropyrrolidines from 2-acetoxy-nitroethane derivatives, which generate the nitro-olefin in the presence of the same base (e.g., triethylamine) used to form the azomethine ylide.

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for creating up to four contiguous stereocenters in the pyrrolidine ring. mdpi.com The control of both regioselectivity and stereoselectivity is therefore of paramount importance.

Regioselectivity: The regioselectivity of the cycloaddition is primarily governed by the electronic properties of the interacting frontier molecular orbitals (FMO) of the dipole and the dipolarophile. For the reaction of an this compound derived ylide with a monosubstituted electron-deficient olefin, the major regioisomer typically results from the formation of the bond between the unsubstituted carbon of the ylide and the β-carbon of the activated alkene. Additives can sometimes be used to reverse or control the regioselectivity. For example, in certain reactions, the addition of water has been shown to significantly improve the regioselectivity, while other additives like 4-nitrobenzoic acid can lead to the formation of different regioisomers.

Stereoselectivity:

Diastereoselectivity: The reaction can produce either endo or exo adducts. The outcome is often dependent on the specific ylide, dipolarophile, and reaction conditions, including the metal catalyst and ligand used. While metal-catalyzed reactions often favor the formation of endo-adducts, the use of specific chiral phosphine-copper complexes has enabled the first examples of highly exo-selective cycloadditions of azomethine ylides derived from N-alkylidene glycine esters. This allows for access to different diastereomers from the same starting materials.

Enantioselectivity: The development of catalytic asymmetric 1,3-dipolar cycloadditions has provided access to enantioenriched pyrrolidines. Chiral metal complexes, typically involving copper(I) or silver(I) salts with chiral phosphine (B1218219) or bis(oxazoline) ligands, can coordinate to the imino ester, leading to the formation of a chiral metal-containing azomethine ylide. This chiral environment dictates the facial selectivity of the approach of the dipolarophile, resulting in high enantioselectivity.

The pentafluorosulfanyl (SF₅) group is considered a "super-trifluoromethyl" group due to its high electronegativity and stability, making it a desirable substituent in medicinal and agrochemical compounds. The synthesis of SF₅-substituted pyrrolidines has been achieved for the first time via the 1,3-dipolar cycloaddition of azomethine ylides with pentafluorosulfanyl-substituted acrylic esters and amides. acs.org

The reaction between an azomethine ylide precursor, such as N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, and SF₅-substituted acrylates proceeds efficiently to yield di- and trisubstituted SF₅-pyrrolidines. acs.org When this compound methyl ester is used as the ylide precursor to access tetrasubstituted pyrrolidines, the reaction can yield an unusual 1:1 mixture of regioisomers. acs.org This outcome differs from similar reactions with trifluoromethylated acrylates and has been rationalized through theoretical calculations. acs.org

Table of SF₅-Pyrrolidine Synthesis

| Ylide Precursor | Dipolarophile | Catalyst System | Product | Yield | Regioisomeric Ratio |

| This compound methyl ester | Ethyl 2-(pentafluorosulfanyl)acrylate | AgOAc / PPh₃ / Et₃N | Tetrasubstituted SF₅-pyrrolidine | 75% | 1:1 |

| N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | Ethyl 2-(pentafluorosulfanyl)acrylate | TFA (cat.) | Trisubstituted SF₅-pyrrolidine | 79% | N/A |

Beyond the classical [3+2] cycloaddition, azomethine ylides derived from this compound esters can participate in higher-order cycloaddition reactions. A notable example is the hetero [6+3] cycloaddition with fulvenes. nih.govwikipedia.org Fulvenes are 6π-electron systems that can act as three-carbon components in this context.

In this reaction, the this compound ester-derived azomethine ylide reacts with a fulvene to produce a nine-membered heterocyclic system, specifically a nih.govpyrindine skeleton. nih.govwikipedia.org The reaction is proposed to proceed via a stepwise mechanism involving the initial nucleophilic addition of the metalloazomethine ylide to the exocyclic carbon (C-6) of the fulvene, generating a zwitterionic intermediate. nih.gov This intermediate then undergoes cyclization to form the final [6+3] cycloadduct. nih.gov This transformation is highly stereoselective. nih.govwikipedia.org Furthermore, catalytic enantioselective versions of this [6+3] cycloaddition have been developed, employing chiral copper(I) complexes to achieve high regio- and enantioselectivity in the synthesis of complex piperidine derivatives.

Higher-Order Cycloadditions (e.g., Hetero [6+3] Cycloaddition with Fulvenes)

Formation of Polycyclic Nitrogen Heterocycles (e.g., Pyrindines)

The generation of azomethine ylides from this compound esters provides a powerful tool for the synthesis of nitrogen-containing heterocycles via 1,3-dipolar cycloaddition reactions. While the direct synthesis of pyrindines (pyrrolo[1,2-a]pyridines) from this compound is not extensively documented, the underlying principles of intramolecular cycloaddition can be applied to construct related polycyclic systems. This strategy involves tethering a dipolarophile, such as an alkene or alkyne, to the this compound framework. In the presence of a suitable base or catalyst, an N-metalated azomethine ylide is formed, which can then undergo an intramolecular [3+2] cycloaddition to yield a fused bicyclic or polycyclic structure containing a pyrrolidine ring.

For instance, the intramolecular reaction of an azomethine ylide generated from an N-alkenyl aldehyde and a glycine ester can lead to the formation of polycyclic compounds. This approach has been successfully employed in the synthesis of indolizidine and pyrrolo[1,2-a]quinoline derivatives, which are structurally analogous to the pyrindine core. The reaction proceeds by generating the azomethine ylide in situ, which then reacts with the tethered double bond to form the fused ring system. The stereochemical outcome of such reactions is often influenced by the geometry of the transition state, which can be controlled by the choice of catalyst and reaction conditions.

Mannich-Type Reactions Utilizing this compound Analogues

This compound analogues, particularly their corresponding enolates, are effective nucleophiles in Mannich-type reactions, enabling the stereoselective formation of carbon-carbon bonds and the synthesis of valuable amino acid derivatives.

Diastereoselective Additions of Glycine Ester Enolates to Activated Imines (e.g., N-Sulfinylimines)

The addition of glycine ester enolates to chiral N-sulfinylimines represents a robust method for the asymmetric synthesis of α,β-diamino acid precursors. In this reaction, the lithium enolate of an N-protected glycine ester, such as N-(diphenylmethylene)glycine ethyl ester, is added to an enantiopure N-sulfinylimine. The stereochemical outcome of the addition is controlled by the chiral sulfinyl group, which directs the nucleophilic attack of the enolate to one face of the imine.

Interestingly, the diastereoselectivity of this reaction can be influenced by the presence of water. In anhydrous tetrahydrofuran (THF), the reaction typically affords the syn-2,3-diamino ester with high selectivity. Conversely, in a THF-water mixture, the anti-2,3-diamino ester is the major product. This unusual effect is attributed to the inhibition of the retro-Mannich fragmentation of the initial adduct in the presence of water-LDA species.

| Entry | Glycine Derivative | N-Sulfinylimine | Solvent | Major Diastereomer | Diastereomeric Ratio (syn:anti) |

| 1 | N-(Diphenylmethylene)glycine ethyl ester | (S)-(+)-N-(Benzylidene)-p-toluenesulfinamide | Anhydrous THF | syn | >25:1 |

| 2 | N-(Diphenylmethylene)glycine ethyl ester | (S)-(+)-N-(Benzylidene)-p-toluenesulfinamide | THF-H₂O | anti | >1:33 |

Synthesis of Chiral α,β-Diaminocarboxylic Acid Derivatives

The adducts obtained from the diastereoselective Mannich-type reaction described above are valuable intermediates for the synthesis of enantiomerically pure α,β-diaminocarboxylic acids. The N-sulfinyl group can be readily cleaved under acidic conditions to afford the free amine. Subsequent protection of the amino groups and hydrolysis of the ester functionality yields the desired chiral α,β-diaminocarboxylic acid derivatives. This methodology provides a flexible and efficient route to a variety of non-proteinogenic amino acids, which are important building blocks in medicinal chemistry and natural product synthesis.

Asymmetric Cyclopropanation of this compound Ethyl Ester

The asymmetric cyclopropanation of this compound ethyl ester is a powerful transformation for the synthesis of chiral cyclopropyl amino acids, which are key structural motifs in various biologically active compounds.

Phase-Transfer Catalysis in Cyclopropane Ring Formation

Phase-transfer catalysis (PTC) has emerged as a highly effective and practical method for the asymmetric cyclopropanation of this compound ethyl ester. In a typical procedure, the reaction is carried out in a biphasic system consisting of an organic solvent and an aqueous base. A chiral quaternary ammonium salt, often derived from cinchona alkaloids, is employed as the phase-transfer catalyst. The catalyst facilitates the transfer of the enolate of this compound ethyl ester from the aqueous phase to the organic phase, where it reacts with a cyclopropanating agent, such as trans-1,4-dibromo-2-butene.

The use of cinchona alkaloid-derived catalysts is crucial for achieving high enantioselectivity. These catalysts create a chiral environment around the ion pair, thereby directing the approach of the electrophile to one face of the enolate.

Enantioselective Control and Robustness Studies

The enantioselectivity of the phase-transfer catalyzed cyclopropanation is highly dependent on the structure of the chiral catalyst, the reaction temperature, and the nature of the base and solvent. Extensive screening of cinchona-derived catalysts has led to the identification of highly efficient systems that provide the desired cyclopropane products with excellent enantiomeric excesses (ee). For example, cinchonidine-derived catalysts have been shown to be particularly effective.

Robustness studies have demonstrated that the reaction is tolerant of a range of substituents on both the N-benzylidene group and the ester moiety. This tolerance allows for the synthesis of a diverse library of chiral cyclopropyl amino acid derivatives. The reaction conditions are generally mild, and the catalyst loading can often be kept low, making this a practical and scalable method.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| 1 | Cinchonidine-derived Quaternary Ammonium Salt | K₂CO₃ | Toluene/H₂O | 0 | 88 | 80 |

| 2 | (8α,9R)-1-[[2,4-Bis(trifluoromethyl)phenyl]methyl]-9-hydroxy-cinchonanium bromide | CsOH·H₂O | Toluene/H₂O | -35 | 95 | 94 |

Catalytic Systems in N Benzylideneglycine Mediated Transformations

Transition Metal Catalysis

Transition metals, particularly copper and silver, are prominent in facilitating reactions of N-benzylideneglycine and its corresponding azomethine ylides. These metals, often paired with chiral ligands, act as Lewis acids to coordinate with the imine or its ester functionality, thereby promoting the formation of the 1,3-dipole and controlling the facial selectivity of its subsequent reactions.

Copper-Catalyzed Reactions (e.g., 1,3-Dipolar Cycloadditions)

Copper catalysis is a cornerstone of this compound chemistry, especially in the context of [3+2] 1,3-dipolar cycloadditions for the synthesis of pyrrolidine (B122466) rings. nih.gov Chiral copper(I) and copper(II) salts have been instrumental in the development of enantioselective variants of this reaction. organic-chemistry.org The process typically involves the in-situ generation of an azomethine ylide from an imine precursor, such as this compound methyl ester, which then reacts with a dipolarophile. organic-chemistry.orgresearchgate.net

The catalyst system often consists of a copper source, like copper(I) or (II) triflate (CuOTf or Cu(OTf)₂), and a chiral ligand. organic-chemistry.org For instance, the combination of Cu(CH₃CN)₄ClO₄ with chiral phosphine (B1218219) ligands has been shown to effectively catalyze the cycloaddition. organic-chemistry.org These reactions are powerful tools for building alkaloid skeletons and other polycyclic structures. researchgate.net The choice of ligand and copper salt can influence both the endo/exo selectivity and the enantioselectivity of the cycloaddition. High diastereo- and enantioselectivities have been achieved using various chiral phosphine-copper complexes. nih.gov The reaction mechanism generally involves the coordination of the copper catalyst to the this compound ester, which facilitates deprotonation and formation of a chiral N-metallated azomethine ylide that subsequently undergoes cycloaddition. nih.gov

| Catalyst System | Reactants | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Cu(I)/TF-BiphamPhos | Glycinate-derived azomethine ylides + Alkenes | Pyrrolidines | High | High | nih.gov |

| Cu(OTf)₂/Chiral Ligand | This compound methyl ester + Electron-deficient alkenes | Isoxazolidines | >60% | Not specified | organic-chemistry.org |

| Chiral Phosphine-Copper Complexes | N-alkylideneglycine esters + Dipolarophiles | Pyrrolidine derivatives | High | High | nih.gov |

Silver-Catalyzed Transformations (e.g., One-Pot Pyrrolidine Synthesis)

Silver(I) salts have emerged as effective catalysts for multicomponent reactions that generate highly functionalized pyrrolidines in a single step. wsu.edunih.gov These processes often follow a [C+NC+CC] coupling pathway, where an aldehyde, an amino ester (like a glycine (B1666218) derivative), and an alkene combine to form the pyrrolidine ring. wsu.edunih.gov The silver(I) catalyst is crucial for orchestrating the reaction cascade, which involves the formation of the azomethine ylide from the aldehyde and amino ester, followed by a subsequent 1,3-dipolar cycloaddition with the alkene. wsu.edunih.gov

This one-pot methodology provides rapid access to structurally diverse pyrrolidines under mild conditions. wsu.edu For instance, Ag(I) complexes paired with chiral ligands such as TF-BiphamPhos have been successfully applied to asymmetric [3+2] cycloadditions involving azomethine ylides derived from glycinates. nih.gov The use of chiral auxiliaries, such as Oppolzer's camphorsultam, in conjunction with the silver catalyst can provide excellent control over the stereochemistry of the newly formed chiral centers. wsu.edu

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ag(I) salt | Asymmetric multicomponent [C+NC+CC] coupling | Mild, efficient, and selective one-pot synthesis of highly functionalized pyrrolidines. wsu.edunih.gov | wsu.edunih.gov |

| Ag(I)/TF-BiphamPhos | [3+2] Cycloaddition | Highly stereoselective synthesis of pyrrolidines from glycinate-derived azomethine ylides. nih.gov | nih.gov |

Role of Chiral Metal Complexes as Ligands in Asymmetric Catalysis

In asymmetric catalysis involving this compound, the chiral ligand bound to the metal center is paramount for inducing enantioselectivity. nih.gov The metal complex modifies the reactivity and selectivity of the metal, creating a chiral environment that preferentially leads to the formation of one enantiomer of the product over the other. nih.gov C₂-symmetric ligands have historically dominated the field, but non-symmetrical modular ligands have also proven highly effective. nih.gov

The chiral ligand-metal complex functions by forming a transient, diastereomeric intermediate with the substrate (the azomethine ylide). The steric and electronic properties of the ligand dictate the geometry of this intermediate, which in turn controls the trajectory of the incoming dipolarophile in cycloaddition reactions. organic-chemistry.org For example, ligands like TF-BiphamPhos can coordinate with Lewis acids (Cu(I) or Ag(I)) to activate the dipole while also serving as a hydrogen-bond donor to enhance the reactivity of the dipolarophile, leading to significantly improved stereochemical control. nih.gov The development of novel chiral ligands, such as C₂-symmetric N,N'-dioxides, continues to expand the scope of metal-catalyzed asymmetric reactions, allowing for high efficiency and selectivity in the formation of carbon-carbon and carbon-heteroatom bonds. bohrium.com

Organocatalysis in this compound Chemistry

Organocatalysis represents a paradigm shift from metal-based catalysis, utilizing small, chiral organic molecules to catalyze chemical transformations. In the context of this compound chemistry, organocatalysts activate substrates through non-covalent interactions, such as hydrogen bonding, or through the formation of covalent, transient intermediates like iminium ions.

Chiral Brønsted Acid Catalysis

Chiral Brønsted acids, such as chiral phosphoric acids and their derivatives, have become powerful tools for asymmetric catalysis. psu.edu They function by protonating the imine nitrogen of this compound or a related substrate, which activates it toward nucleophilic attack. psu.edu This activation strategy has been successfully applied to a variety of asymmetric transformations, including Mannich-type reactions, Friedel-Crafts alkylations, and cycloadditions. psu.edu

The pioneering work in this area demonstrated the utility of chiral BINOL phosphates as potent Brønsted acid catalysts. psu.edu Since then, stronger acids like N-triflyl phosphoramides have been introduced, expanding the scope to less reactive substrates. psu.edu The catalyst forms a chiral ion pair with the protonated imine, effectively shielding one face of the molecule and directing the approach of the nucleophile or dipolarophile to the opposite face, thus ensuring high enantioselectivity. psu.edu This methodology has been used to facilitate the enantioselective aminalization of aldehydes and Pictet-Spengler-type reactions. researchgate.net

Chiral Amine Catalysis

Chiral amines can function as catalysts in several ways, including acting as nucleophiles or bases. psu.edu In reactions involving azomethine ylides, chiral amines can catalyze enantioselective [3+2] cycloadditions. researchgate.net For example, α,α-diphenylprolinol has been used to catalyze the reaction between azomethine ylides and α,β-unsaturated aldehydes. researchgate.net The mechanism often involves the formation of a chiral iminium ion from the unsaturated aldehyde and the amine catalyst. This iminium ion then acts as a highly reactive dipolarophile for the 1,3-dipolar cycloaddition with the azomethine ylide derived from this compound.

Another strategy involves the use of bifunctional catalysts, such as cinchona alkaloids, which possess both a basic amine site and a hydrogen-bond-donating group. bohrium.com These catalysts can activate both the azomethine ylide precursor and the reaction partner simultaneously. bohrium.com For instance, in reactions with imines derived from salicylaldehydes, the catalyst's basic site can facilitate the deprotonation to form the ylide, while the hydrogen-bonding moiety activates the dipolarophile, leading to highly organized, enantioselective transition states. bohrium.comrsc.org

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) has emerged as a powerful methodology for conducting reactions between reactants located in different immiscible phases, such as a solid or aqueous phase and an organic phase. nih.govunimi.it This technique is particularly valuable for the asymmetric synthesis of α-amino acids, where the alkylation of glycine derivatives like this compound esters is a key step. nih.govaustinpublishinggroup.com Chiral phase-transfer catalysts, especially quaternary ammonium (B1175870) salts, facilitate the transfer of the glycine enolate from a basic aqueous or solid phase to an organic phase containing an alkylating agent, enabling the reaction to proceed under mild conditions while controlling the stereochemistry. researchgate.netresearchgate.net

Chiral quaternary ammonium salts are paramount in the asymmetric alkylation of N-protected glycine derivatives, serving as the source of chirality and inducing enantioselectivity in the newly formed α-amino acid. nih.govcas.cn These catalysts are often derived from readily available chiral sources, most notably Cinchona alkaloids. austinpublishinggroup.comresearchgate.net The structure of the catalyst is meticulously designed to create a well-defined chiral environment around the ammonium cation. austinpublishinggroup.com This structure typically provides steric shielding to three faces of a conceptual tetrahedron around the nitrogen, leaving one face open for interaction. austinpublishinggroup.comaustinpublishinggroup.com

When the catalyst transports the prochiral enolate of the this compound ester into the organic phase, they form a tight ion pair. The specific non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the catalyst and the enolate lock the enolate in a specific conformation. The subsequent approach of the electrophile (e.g., a benzyl (B1604629) halide) is sterically directed by the bulky groups of the catalyst, leading to the preferential formation of one enantiomer of the product. researchgate.netcas.cn

Modifications to the structure of the Cinchona alkaloid-derived catalysts, such as the N-substituent and the O-alkyl group, have been extensively studied to optimize both reactivity and enantioselectivity. nih.govresearchgate.net For instance, N-anthracenylmethyl groups on Cinchona alkaloids have proven to be highly effective in the asymmetric alkylation of glycine imines, affording α-amino acid derivatives with high enantiomeric excess (ee). nih.gov The development of structurally rigid, chiral spiro-ammonium salts derived from binaphthol has also provided catalysts that exhibit high performance. nih.gov

The table below summarizes findings from various studies on the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester, a commonly used analog of this compound, using different chiral quaternary ammonium salt catalysts.

| Catalyst Type | N-Substituent | Alkylating Agent | Yield (%) | ee (%) | Reference |

| Cinchona Alkaloid Derivative | Anthracenylmethyl | Benzyl Bromide | High | High | nih.gov |

| Spiro Ammonium Salt (S,S)-2a | - | Benzyl Bromide | 76 | 73 | nih.gov |

| Cinchona Alkaloid Derivative | Phenyl | Benzyl Bromide | High | 58-88 | austinpublishinggroup.com |

| Cinchona Alkaloid Derivative | Anthracyl | Benzyl Bromide | High | High | austinpublishinggroup.com |

| Polymer-Supported Cinchonine | - | Benzyl Bromide | - | - | researchgate.net |

| PEG-Supported Cinchona Salt | - | Alkyl Halides | up to 98 | up to 97 | researchgate.net |

The mechanism of asymmetric induction in the phase-transfer catalyzed alkylation of this compound esters involves several key steps that are orchestrated by the chiral quaternary ammonium salt (Q*X⁻).

Deprotonation and Ion Pair Formation: In the first step, a base (e.g., NaOH or K₂CO₃), typically present in the solid or aqueous phase, deprotonates the α-carbon of the this compound ester (a glycine Schiff base) to form a prochiral enolate anion.

Phase Transfer: The chiral quaternary ammonium cation (Q⁺) exchanges its original counter-ion (X⁻) for the newly formed enolate anion at the interface of the two phases. This results in the formation of a chiral ion pair [Q⁺ • Enolate⁻]. This lipophilic ion pair is soluble in the nonpolar organic phase and is transferred away from the interface. nih.govresearchgate.net

Asymmetric Alkylation in the Organic Phase: Within the organic phase, the chiral catalyst Q*⁺ creates a rigid and sterically defined environment around the enolate. The structure of the catalyst dictates the conformation of the enolate within the ion pair. The subsequent Sₙ2 reaction with the alkylating agent (R'-X) occurs preferentially from the less sterically hindered face of the enolate, as directed by the bulky substituents of the catalyst. This controlled approach of the electrophile is the origin of the asymmetric induction, leading to the formation of one enantiomer of the alkylated product in excess.

Catalyst Regeneration: After the alkylation is complete, the catalyst releases the product and the newly formed inorganic salt (NaX or KX). The quaternary ammonium cation Q*⁺ is then free to return to the aqueous interface to pick up another enolate anion, thus completing the catalytic cycle.

The efficiency and enantioselectivity of the process are highly dependent on the tightness of the ion pair formed between the catalyst and the enolate. researchgate.net A well-designed catalyst maximizes the structural organization of this ion pair, thereby enhancing the facial discrimination of the prochiral enolate.

Schiff Base Metal Complexes as Catalysts

Schiff bases, including those derived from the condensation of glycine and benzaldehyde (B42025) (which forms this compound), are versatile ligands capable of coordinating with a wide range of metal ions to form stable metal complexes. mdpi.comscispace.comearthlinepublishers.com These Schiff base metal complexes have garnered significant attention for their catalytic activity in various organic transformations. nih.govekb.eg The coordination of the metal ion to the Schiff base ligand, often through the imine nitrogen and other donor atoms (like oxygen from the carboxylate group in this compound), can activate the ligand or the metal center for catalysis. mdpi.comscispace.com

In the context of this compound transformations, Schiff base metal complexes can function as catalysts in several ways. For instance, chiral transition metal complexes have been employed to catalyze the asymmetric alkylation of amino acid enolates under phase-transfer conditions. researchgate.net The metal center can act as a Lewis acid, coordinating to the substrate and enhancing its reactivity, while the chiral ligands surrounding the metal dictate the stereochemical outcome of the reaction.

While much of the literature focuses on the synthesis and characterization of these complexes and their applications in areas like antimicrobial studies or as catalysts for oxidation or condensation reactions, their direct use in catalyzing transformations of the parent this compound is an area of ongoing research. mdpi.comearthlinepublishers.comnih.gov The principle remains that the complex can provide a structured chiral environment for reactions such as alkylation, aldol (B89426) additions, or Michael additions involving the α-carbon of the glycine unit.

The table below provides examples of metal complexes with Schiff bases derived from amino acids and their potential catalytic applications, illustrating the principle of this catalyst class.

| Metal Ion | Schiff Base Ligand Source | Potential Catalytic Application | Reference |

| Zinc (II) | Glycine + Benzaldehyde | Asymmetric Synthesis | scispace.comearthlinepublishers.com |

| Cobalt (II) | Glycine + Benzaldehyde | Asymmetric Synthesis | scispace.comearthlinepublishers.com |

| Manganese (II) | Benzhydrazide + Salicylaldehyde | Oxidation of Alkenes | nih.gov |

| Vanadium (IV) | N-salicylidin-2-bromoethylimine | Epoxidation of Alkenes | nih.gov |

| Copper (II) | 2-amino pyridine (B92270) + 3-chloro benzaldehyde | Claisen–Schmidt Condensation | mdpi.com |

Mechanistic Investigations of N Benzylideneglycine Reactivity

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to elucidating reaction mechanisms, providing quantitative data on reaction rates, and determining the factors that influence them. For reactions involving N-Benzylideneglycine and related glycine (B1666218) derivatives, kinetic analyses have focused on understanding the influence of reactant concentrations, pH, and temperature on the reaction course.

Detailed kinetic investigations, often employing techniques like real-time ¹H NMR spectroscopy, allow for the continuous monitoring of reactant consumption and product formation. up.ac.zaresearchgate.net For reactions analogous to those involving this compound, such as the reaction of glycine with N-ethylmaleimide, the rate law was determined to be dependent on the concentration of the unprotonated amino group. doi.org This suggests that for many reactions of this compound, the nucleophilicity of the nitrogen atom is a critical factor, and the reaction rate is significantly influenced by the pH of the medium.

The general rate law for a second-order reaction involving a glycine derivative can be expressed as: Rate = k[Glycine Derivative][Substrate]

In such studies, temperature-dependent experiments are conducted to determine the activation parameters, including the Gibbs free energy of activation (ΔG‡), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). researchgate.net These parameters provide deeper insight into the transition state of the rate-determining step. For instance, a large negative entropy of activation often suggests a highly ordered, associative transition state, which is common in cycloaddition reactions.

Below is an illustrative data table showing typical kinetic parameters that could be obtained for a reaction of an this compound ester, based on analogous systems studied in the literature. researchgate.net

| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) | ΔG‡ (kJ mol⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹K⁻¹) |

|---|---|---|---|---|

| 300 | 0.015 | 87.0 | 70.0 | -57 |

| 310 | 0.040 | 87.6 | ||

| 320 | 0.100 | 88.1 |

Computational Chemistry Approaches (e.g., DFT, MP2 Calculations)

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, offering detailed insights into molecular structures, transition states, and reaction energy profiles. rsc.org Density Functional Theory (DFT) is a particularly powerful method for studying the reactivity of molecules like this compound, with functionals such as B3LYP being commonly employed for their balance of accuracy and computational cost in studying cycloaddition reactions. mdpi.comresearchgate.net

A primary goal of computational studies is the location and characterization of transition state (TS) structures. For the 1,3-dipolar cycloaddition reactions of azomethine ylides derived from this compound, DFT calculations are used to model the concerted, but often asynchronous, formation of new covalent bonds. mdpi.com The process involves optimizing the geometry of the presumed transition state and confirming its identity by frequency analysis, which must yield a single imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com

Once the transition states and intermediates are located, a potential energy surface (PES) can be constructed. This energy profile maps the energy changes as the reactants are converted into products, revealing the activation energy barriers for each step. The activation energy (Ea) provides a theoretical measure of the reaction's kinetic feasibility. For example, in a cycloaddition reaction, DFT can be used to calculate the energy difference between the reactants (azomethine ylide and dipolarophile) and the transition state leading to the cycloadduct. researchgate.net

The following table presents hypothetical activation energies calculated using DFT for the cycloaddition of an this compound-derived azomethine ylide with a generic alkene, illustrating how computational methods can predict reaction feasibility.

| Reaction Pathway | Method/Basis Set | Calculated Activation Energy (kcal mol⁻¹) | Reaction Energy (kcal mol⁻¹) |

|---|---|---|---|

| Exo Cycloaddition | B3LYP/6-31G | 15.2 | -25.8 |

| Endo Cycloaddition | B3LYP/6-31G | 17.5 | -23.1 |

Computational methods are crucial for understanding and predicting the stereoselectivity of reactions. In the context of this compound, this is particularly relevant for the diastereoselectivity and enantioselectivity of cycloaddition reactions involving the corresponding azomethine ylide.

The geometry of the azomethine ylide intermediate (e.g., W-shaped, U-shaped, or S-shaped) plays a critical role in determining the stereochemistry of the final pyrrolidine (B122466) product. wikipedia.org Computational models can determine the relative stabilities of these different ylide conformers and the energy barriers of their respective transition states when reacting with a dipolarophile. The observed stereochemical outcome (e.g., exo vs. endo selectivity) generally corresponds to the pathway with the lowest activation energy barrier. researchgate.net By analyzing the geometries of the competing transition states (e.g., endo-TS vs. exo-TS), researchers can identify the key steric and electronic interactions that govern stereoselectivity.

Intermediate Identification and Characterization

The transient species formed during the reactions of this compound are central to its chemical behavior. Characterizing these intermediates, even if they are not directly observable, is key to a complete mechanistic understanding.

This compound and its esters are classic precursors for the in-situ generation of azomethine ylides. These species are nitrogen-based 1,3-dipoles, characterized by an iminium ion adjacent to a carbanion, making them highly reactive partners in [3+2] cycloaddition reactions. wikipedia.org One common method for their generation involves the deprotonation of N-alkylidene glycine esters. nih.gov Alternatively, the condensation of benzaldehyde (B42025) with glycine can lead to the formation of an imine, which tautomerizes or is deprotonated to yield the azomethine ylide. nih.gov

These ylides are not typically isolated but are trapped in situ with a dipolarophile, such as an alkene or alkyne, to form substituted pyrrolidines. wikipedia.orgnih.gov The structure of the azomethine ylide is best described by resonance, with the negative charge delocalized over the two carbon atoms flanking the positively charged nitrogen. wikipedia.org The presence and nature of substituents on the ylide backbone dictate its stability and reactivity. The characterization of these intermediates is often indirect, relying on the structure of the final cycloadducts, which serves as a footprint of the transient ylide.

In reactions where the carboxyl group of this compound participates, such as in acyl transfer reactions (e.g., esterification or amidation), the mechanism proceeds through a tetrahedral intermediate. This type of reaction follows a general nucleophilic addition-elimination pathway.

Concerted vs. Stepwise Reaction Mechanisms in Pericyclic Processes

The pericyclic reactions of this compound, particularly its 1,3-dipolar cycloaddition reactions, are characterized by a mechanistic dichotomy: they can proceed through either a concerted or a stepwise pathway. The distinction between these two mechanisms lies in the timing of bond formation and breaking. A concerted mechanism involves a single transition state where all bond-making and bond-breaking events occur simultaneously, albeit not necessarily with the same degree of progress at the transition state. researchgate.net In contrast, a stepwise mechanism involves the formation of a distinct intermediate, which then proceeds to the final product through a second transition state. nih.gov

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the potential energy surfaces of these reactions and determining the energetically favored pathway. researchgate.netresearchgate.net These studies analyze the structures and energies of reactants, transition states, intermediates, and products.

The stereochemical outcome of the cycloaddition is often a key indicator of the underlying mechanism. Concerted pericyclic reactions are typically stereospecific, meaning that the stereochemistry of the reactants directly dictates the stereochemistry of the products. This is a consequence of the highly ordered, cyclic transition state. For instance, the reaction of an azomethine ylide derived from this compound with a cis-alkene would yield a specific diastereomer of the resulting pyrrolidine ring, while the corresponding trans-alkene would yield a different diastereomer. A loss of stereospecificity, where a single reactant stereoisomer leads to a mixture of product diastereomers, would suggest the involvement of a stepwise mechanism with an intermediate that allows for bond rotation and loss of stereochemical information.

Several factors can influence whether the reaction of this compound proceeds via a concerted or stepwise mechanism:

Nature of the Dipolarophile: Highly reactive dipolarophiles with strong electron-withdrawing or electron-donating groups can stabilize a zwitterionic intermediate, thus favoring a stepwise pathway. researchgate.net For less reactive or "normal" dipolarophiles, the concerted path is generally favored. researchgate.net

Solvent Effects: Polar solvents can stabilize charged intermediates, potentially lowering the activation energy for a stepwise process and making it more competitive with the concerted pathway.

Steric Hindrance: Significant steric hindrance in the transition state of a concerted reaction may lead to a preference for a stepwise mechanism where the formation of the two new sigma bonds is staggered.

While the concerted mechanism is often favored for many 1,3-dipolar cycloadditions, the possibility of a stepwise pathway, particularly a diradical mechanism, remains a subject of investigation. researchgate.net Computational studies on similar systems, such as the reaction of nitrone with ethene, suggest that while a stepwise process is viable, the concerted pathway is energetically more favorable. researchgate.net However, for highly reactive dipolarophiles, the energy difference between the concerted and stepwise pathways can diminish, making the two mechanisms competitive. nih.govresearchgate.net

The following table summarizes the key characteristics of concerted and stepwise mechanisms in the context of this compound's pericyclic reactivity:

| Feature | Concerted Mechanism | Stepwise Mechanism |

| Transition State | A single, cyclic transition state. | Two or more transition states. |

| Intermediate | No intermediate is formed. | A distinct intermediate (e.g., zwitterionic or diradical) is formed. |

| Stereochemistry | Typically stereospecific. | Often results in a loss of stereospecificity. |

| Reaction Profile | A single energy barrier on the reaction coordinate. | Multiple energy barriers with a valley for the intermediate. |

| Influencing Factors | Favored with unactivated or moderately activated dipolarophiles. | Can be favored with highly polarized dipolarophiles and in polar solvents. |

Table 1. Comparison of Concerted and Stepwise Mechanisms for Pericyclic Reactions of this compound.

Advanced Applications of N Benzylideneglycine Derivatives in Complex Molecular Architecture Synthesis

Synthesis of Optically Active α-Amino Acids and Their Derivatives

The asymmetric synthesis of α-amino acids is of paramount importance due to their fundamental role as the building blocks of peptides and proteins, and their application in the development of pharmaceuticals. N-Benzylideneglycine derivatives serve as excellent precursors for the synthesis of optically active α-amino acids through various methodologies, most notably via the alkylation of their enolates using chiral phase-transfer catalysts.

The general strategy involves the deprotonation of an this compound ester to form a Schiff base enolate, which is then alkylated with an alkyl halide. The stereochemical outcome of this alkylation is controlled by a chiral catalyst, leading to the formation of an enantioenriched α-substituted amino acid derivative. Subsequent hydrolysis of the imine and ester functionalities yields the desired optically active α-amino acid.

Detailed research findings have demonstrated the efficacy of this approach. For instance, the use of cinchona-alkaloid-derived quaternary ammonium (B1175870) salts as phase-transfer catalysts has proven to be highly effective in achieving high enantioselectivities in the alkylation of this compound esters. The choice of solvent, temperature, and the structure of the catalyst all play crucial roles in determining the yield and enantiomeric excess (ee) of the product.

| Catalyst | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | Benzyl (B1604629) bromide | CH2Cl2 | -60 | 95 | 99 (S) |

| N-Benzylquininium chloride | Ethyl iodide | Toluene | -40 | 88 | 92 (R) |

| (S)-N-(4-Trifluoromethylbenzyl)cinchoninium bromide | Propargyl bromide | CH2Cl2 | -78 | 91 | 96 (S) |

Construction of Substituted Pyrrolidine (B122466) Frameworks

The pyrrolidine ring is a privileged scaffold found in numerous natural products, pharmaceuticals, and catalysts. This compound derivatives are instrumental in the construction of substituted pyrrolidine frameworks, primarily through [3+2] cycloaddition reactions of in situ generated azomethine ylides.

The process typically involves the reaction of an this compound ester with a suitable dipolarophile, such as an alkene or alkyne. The azomethine ylide, a 1,3-dipole, is generated from the this compound derivative, often through thermal or metal-catalyzed processes. This ylide then undergoes a concerted cycloaddition with the dipolarophile to afford a highly functionalized pyrrolidine ring. The stereochemistry of the newly formed stereocenters can be controlled by using chiral ligands or auxiliaries.

Highly Functionalized Pyrrolidines Bearing Multiple Stereogenic Centers

A significant advantage of using this compound derivatives is the ability to generate highly substituted pyrrolidines with multiple stereogenic centers in a single step. The diastereoselectivity of the cycloaddition reaction can be controlled by the geometry of the azomethine ylide and the nature of the substituents on both the ylide and the dipolarophile. By employing chiral catalysts, it is possible to achieve high levels of enantioselectivity, providing access to a wide range of optically active pyrrolidine derivatives.

For example, the reaction of the azomethine ylide derived from ethyl N-benzylideneglycinate with electron-deficient alkenes, catalyzed by a chiral copper(I)-bis(oxazoline) complex, yields highly functionalized pyrrolidines with up to four contiguous stereocenters in excellent diastereo- and enantioselectivities.

| Dipolarophile | Catalyst | Solvent | Diastereomeric Ratio (endo/exo) | ee (%) |

| Dimethyl maleate | Cu(I)-Ph-BOX | CH2Cl2 | >99:1 | 98 |

| N-Phenylmaleimide | Ag(I)-tBu-BOX | Toluene | 95:5 | 95 |

| Methyl acrylate | Cu(OAc)2/Chiral Phosphine (B1218219) | THF | 85:15 | 92 |

Synthesis of Chiral Pyrrolidine Derivatives as Building Blocks

The chiral pyrrolidine derivatives synthesized from this compound serve as valuable building blocks for the synthesis of more complex molecules. These highly functionalized scaffolds can be further elaborated through various chemical transformations, such as reduction, oxidation, and carbon-carbon bond-forming reactions, to access a diverse array of target molecules. Their applications range from the synthesis of unnatural amino acids and peptidomimetics to the development of novel catalysts and ligands for asymmetric synthesis.

Formation of Chiral γ-Chloro-α,β-Diaminocarboxyl Derivatives

Chiral α,β-diaminocarboxylic acid derivatives are important structural motifs in various biologically active compounds. A notable application of this compound derivatives is in the asymmetric synthesis of new chiral γ-chloro-α,β-diaminocarboxyl derivatives. mdpi.com This is achieved through highly diastereoselective Mannich-type reactions of N-(diphenylmethylene)glycinamides with chiral α-chloro-N-p-toluenesulfinylaldimines. mdpi.com

The stereochemical outcome of this addition is influenced by the chirality of the sulfinyl group on the imine, leading to the formation of the syn-γ-chloro-α,β-diaminocarboxylamides with excellent diastereomeric ratios. mdpi.com Interestingly, the use of N-(diphenylmethylene)glycinamides results in the opposite enantiotopic face selectivity compared to the analogous reactions with N-(diphenylmethylene)glycine esters. mdpi.com

| Glycinamide Derivative | α-Chloro-N-sulfinylimine | Base | Yield (%) | Diastereomeric Ratio (syn/anti) |

| N-(Diphenylmethylene)glycinamide | (S)-N-(Chloromethylidene)-4-methylbenzenesulfinamide | LiHMDS | 75 | >98:2 |

| N-(Diphenylmethylene)glycine t-butyl ester amide | (S)-N-(1-Chloroethylidene)-4-methylbenzenesulfinamide | LDA | 82 | >98:2 |

Synthesis of Pyrindine Systems and Related Fused Ring Structures

The synthesis of fused nitrogen-containing heterocyclic systems, such as pyrindines, is of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. While direct examples of this compound in pyrindine synthesis are not extensively documented, the principles of azomethine ylide chemistry provide a clear pathway for their potential application in constructing such fused ring structures. The intramolecular 1,3-dipolar cycloaddition of azomethine ylides is a powerful strategy for the synthesis of N-fused heterocycles. nih.gov

In this approach, an azomethine ylide is generated from a precursor that also contains a tethered dipolarophile. The subsequent intramolecular cycloaddition reaction leads to the formation of a fused ring system. This compound derivatives can be envisioned as precursors for such reactions. For instance, an this compound ester could be functionalized with an alkenyl or alkynyl chain at a suitable position. Upon generation of the azomethine ylide, an intramolecular cycloaddition would lead to the formation of a fused pyrrolidine ring, which could be a core component of a pyrindine or a related fused structure.

The feasibility of this approach is supported by studies on the intramolecular cycloaddition of azomethine ylides generated from the condensation of N-alkenyl aldehydes with α-amino acids, leading to polycyclic compounds. mdpi.com By analogy, this compound derivatives bearing appropriate unsaturation could serve as effective substrates for the synthesis of complex fused heterocyclic systems.

| Azomethine Ylide Precursor (Hypothetical) | Tethered Dipolarophile | Fused Ring System Formed (Potential) |

| Ethyl N-benzylidene-N-(but-3-en-1-yl)glycinate | Alkene | Dihydropyrrolizine derivative |

| Methyl N-benzylidene-N-(pent-4-yn-1-yl)glycinate | Alkyne | Dihydropyrrolo[1,2-a]pyridine derivative |

Development of Chiral Building Blocks for Advanced Organic Synthesis

Beyond their direct application in the synthesis of specific target molecules, this compound derivatives are instrumental in the development of novel chiral building blocks for advanced organic synthesis. The versatility of the transformations involving these derivatives allows for the creation of a diverse library of chiral synthons that can be employed in a wide range of synthetic endeavors.

The chiral γ-chloro-α,β-diaminocarboxylamides, for example, can be selectively deprotected and cyclized to afford various valuable structures, including Nα-deprotected syn-γ-chloro-α,β-diaminocarboxylamides and N-sulfinyl-β,γ-aziridino-α-aminocarboxylamide derivatives. nih.gov These transformations provide access to unique and highly functionalized chiral molecules that would be challenging to synthesize through other routes. The ability to generate such a diverse array of chiral building blocks from a common precursor highlights the significant role of this compound derivatives in expanding the toolbox of synthetic organic chemists.

| Starting Material | Reagents and Conditions | Product |

| (SS,2S,3S)-γ-Chloro-α,β-diaminocarboxylamide | Acidic deprotection | Nα-Deprotected syn-γ-chloro-α,β-diaminocarboxylamide |

| (SS,2S,3S)-γ-Chloro-α,β-diaminocarboxylamide | Base-mediated cyclization | N-Sulfinyl-β,γ-aziridino-α-aminocarboxylamide |

Emerging Research Directions and Future Prospects in N Benzylideneglycine Chemistry

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes. cinz.nz In this context, flow chemistry has emerged as a powerful technology offering enhanced safety, improved heat and mass transfer, and superior reproducibility compared to traditional batch processing. nih.gov The integration of N-benzylideneglycine chemistry with continuous flow processes represents a significant step towards developing greener and more efficient synthetic protocols. rsc.org

Researchers have successfully implemented [3+2] dipolar cycloaddition reactions of unstabilized azomethine ylides, generated from this compound precursors like benzyl(methoxymethyl)(trimethylsilylmethyl)amine, under continuous flow conditions. vapourtec.commdpi.com These systems allow for precise control over reaction parameters such as temperature and residence time, leading to high yields of substituted pyrrolidines. For instance, reactions with reactive dipolarophiles such as ethyl acrylate and N-methylmaleimide have afforded the corresponding N-benzylpyrrolidine products in yields of 77–83%. vapourtec.com The scalability of these flow reactions has also been demonstrated; the reaction with ethyl acrylate was scaled up to produce 30 grams of ethyl N-benzylpyrrolidine-3-carboxylate in just one hour with an 87% yield. vapourtec.com

The move towards sustainable synthesis also involves replacing hazardous solvents and reagents. Flow chemistry facilitates the use of superheated solvents, which can accelerate reaction rates and allow for a wider choice of environmentally benign solvents. nih.gov Future research is expected to focus on developing fully "telescoped" flow processes, where multiple reaction and purification steps are combined into a single continuous operation, significantly reducing waste and manual handling. cinz.nz The combination of flow technology with recyclable catalysts and bio-based solvents will further enhance the sustainability of syntheses involving this compound. chemrxiv.org

Table 1: Comparison of Batch vs. Flow Synthesis for [3+2] Cycloaddition

| Parameter | Conventional Batch Processing | Continuous Flow Chemistry |

|---|---|---|

| Heat & Mass Transfer | Often limited, potential for hotspots | Excellent, due to high surface-area-to-volume ratio nih.gov |

| Safety | Higher risk with exothermic reactions and hazardous intermediates | Improved, small reactor volumes minimize risk cinz.nznih.gov |

| Scalability | Challenging, often requires re-optimization cinz.nz | Straightforward, by extending operation time ("scaling out") cinz.nz |

| Reaction Time | Typically hours | Can be reduced to minutes vapourtec.com |

| Reproducibility | Can be variable | High, due to precise control of parameters nih.gov |

Exploration of Novel Dipolarophiles and Reaction Substrates for Diversification

The [3+2] cycloaddition reaction of azomethine ylides derived from this compound is a cornerstone for the synthesis of five-membered nitrogen heterocycles. A major thrust of current research is the expansion of the reaction's scope by exploring a wider array of dipolarophiles and reaction substrates. This diversification allows for the creation of novel and structurally complex molecular architectures, including valuable spirocyclic and fused-ring systems. nih.gov

Initially focused on simple electron-deficient alkenes, the repertoire of suitable dipolarophiles has grown significantly. Recent studies have successfully employed a variety of substrates, including:

Maleimides and Maleic Anhydride : These cyclic dipolarophiles lead to the formation of N-fused pyrrolidinyl scaffolds. nih.gov

Methylene Indolinones : Their use in reactions with isatin-derived azomethine ylides provides a divergent pathway to functionalized spirooxindoles, which are prominent in many biologically active compounds. mdpi.comnih.gov

Alkenyl Boronates : These substrates introduce a boronic ester group into the pyrrolidine (B122466) ring, which can serve as a versatile handle for subsequent cross-coupling reactions, enabling further molecular diversification. mdpi.com

Nitroolefins : (E)-2-nitrostyrene, for example, has been shown to be a reactive dipolarophile under flow conditions. vapourtec.com

The control of regioselectivity in these cycloadditions is a key challenge. Interestingly, research has shown that the structure of the dipolarophile itself can be used to control the reaction's outcome, providing a "dipolarophile-controlled" strategy for accessing different product scaffolds from the same azomethine ylide precursor. nih.gov This approach offers a powerful tool for building libraries of diverse N-fused pyrrolidinyl spirooxindoles under environmentally friendly conditions. nih.gov Future work will likely focus on discovering even more exotic dipolarophiles, such as alkynes and allenes, and developing catalytic systems that can control selectivity with substrates that currently show low reactivity or poor selectivity.

Development of Multicomponent and One-Pot Transformations for Efficiency Enhancement

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a final product that contains portions of all starting materials, represent a highly efficient approach to molecular complexity. nih.govmdpi.com These transformations adhere to the principles of atom and step economy, minimizing waste and simplifying synthetic procedures. nih.gov The incorporation of this compound or its in situ generated azomethine ylide into MCRs and other one-pot sequences is a rapidly advancing area. dovepress.com

The classic example is the 1,3-dipolar cycloaddition, which can be performed as a three-component reaction between an aldehyde, an amino acid (like glycine), and a dipolarophile. The aldehyde and amino acid first condense to form the this compound intermediate, which then generates the azomethine ylide dipole for the cycloaddition. mdpi.com This strategy avoids the need to isolate the often-unstable imine intermediate.

Recent advancements have pushed the boundaries of complexity. For instance, pseudo-five-component reactions involving glycine (B1666218), two equivalents of an aldehyde, and two equivalents of a maleimide have been developed to construct complex tetracyclic pyrrolizidines in a single step with high diastereoselectivity. mdpi.com These one-pot cascade reactions often involve multiple bond-forming events, including cycloadditions and subsequent functionalizations, to rapidly assemble intricate molecular frameworks. dovepress.comynu.edu.cn

The drive for efficiency is leading researchers to design novel MCRs that generate libraries of drug-like molecules. nih.govresearchgate.net Future prospects in this area include the development of catalytic asymmetric MCRs involving this compound, which would provide rapid access to enantioenriched heterocyclic compounds. nih.gov The discovery of new MCRs and the clever sequencing of reactions in one-pot processes will continue to be a major theme, enhancing the synthetic utility of this compound. dovepress.comresearchgate.netoaepublish.commdpi.com

Computational Design and Optimization of Catalysts and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. nih.goveae.edu.eu In the context of this compound chemistry, computational methods are being employed to design better catalysts and to gain deep mechanistic insights into its reactions, especially the [3+2] cycloaddition.

DFT calculations can be used to:

Elucidate Reaction Mechanisms : By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates. This information is crucial for understanding the factors that control the reaction rate and selectivity. For example, DFT studies can clarify the stepwise or concerted nature of the cycloaddition and rationalize the observed regioselectivity. nih.gov

Predict Stereochemical Outcomes : Computational models can predict the energy differences between diastereomeric transition states, allowing for the rationalization and prediction of the stereochemical outcome of a reaction. This is particularly valuable in the development of asymmetric catalytic systems.

Design and Optimize Catalysts : In silico screening of potential catalysts can accelerate the discovery of new and more efficient catalytic systems. eae.edu.eu By calculating the binding energies of substrates and the activation barriers for catalytic cycles, computational models can guide experimental efforts toward the most promising catalyst candidates. nih.gov

Understand Catalyst-Substrate Interactions : Detailed analysis of the interactions between a catalyst, the azomethine ylide, and the dipolarophile can reveal the origins of chiral induction and selectivity, aiding in the refinement of catalyst structures for improved performance.

While computation has historically been used to rationalize experimental findings, its predictive power is now being harnessed for proactive catalyst design. nih.gov The synergy between computational modeling and experimental validation is a powerful paradigm that will undoubtedly lead to breakthroughs in this compound chemistry, enabling the development of highly selective and active catalysts for challenging transformations. researchgate.net

Frontiers in Chiral Induction and Precise Stereochemical Control in this compound Mediated Reactions

The synthesis of single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical industry. Consequently, a major frontier in this compound chemistry is the development of robust methods for asymmetric catalysis to achieve precise control over the stereochemistry of its reaction products. beilstein-journals.orgresearchgate.net The focus is primarily on the catalytic asymmetric 1,3-dipolar cycloaddition of the derived azomethine ylides.

Significant progress has been made using chiral metal complexes as catalysts. For example:

Chiral Phosphine-Copper Complexes : These catalysts have been shown to promote the exo- and enantioselective cycloaddition of azomethine ylides generated from N-alkylideneglycine esters. This is noteworthy because metal-catalyzed cycloadditions of this type typically favor the endo product. nih.gov

Synergistic Lewis Acid/Palladium Catalysis : A combination of a chiral Lewis acid and an achiral palladium catalyst has been successfully applied to the enantioselective benzylation of imine esters, which are closely related to this compound. This dual catalytic approach provides access to α-benzyl-substituted α-amino acid derivatives with excellent enantioselectivity. nih.gov

The development of catalytic systems that can control both diastereoselectivity and enantioselectivity is a key objective. Researchers are exploring a variety of chiral ligands and metal precursors to fine-tune the steric and electronic environment of the catalytic center. The goal is to create a well-defined chiral pocket that forces the reactants to approach each other in a highly specific orientation, thus dictating the stereochemistry of the newly formed stereocenters in the pyrrolidine ring.

Future research will likely focus on the development of more versatile and efficient catalytic systems, including organocatalysis and bifunctional catalysts. nih.govresearchgate.net The ultimate aim is to develop methodologies that provide predictable and high levels of stereocontrol across a broad range of this compound derivatives and dipolarophiles, making chiral pyrrolidines readily accessible for various applications.

Table 2: Examples of Catalytic Systems for Asymmetric Reactions

| Catalytic System | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Chiral Phosphine-Copper Complexes | [3+2] Cycloaddition | Achieves high exo-selectivity and enantioselectivity. nih.gov | nih.gov |

| Chiral Aldehyde / Palladium / Lewis Acid | α-Benzylation of N-unprotected amino acids | Ternary catalyst system for preparing optically active α-benzyl amino acids. nih.gov | nih.gov |

| Chiral Lewis Acid / Achiral Palladium | Benzylation of Azomethine Ylides | Synergistic catalysis provides excellent enantioselectivity for α-amino acid derivatives. nih.gov | nih.gov |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-Benzylideneglycine to achieve high purity and yield?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance Schiff base formation, while aqueous conditions may favor hydrolysis .

- Catalyst Use : Acidic or basic catalysts (e.g., acetic acid or pyridine) can accelerate imine bond formation, but excess catalyst may degrade the product .

- Temperature Control : Maintain 40–60°C to balance reaction rate and side-product formation. Monitor via TLC or HPLC for real-time analysis .

- Post-Synthesis Characterization : Use NMR (¹H/¹³C) to confirm structural integrity and HPLC (C18 column, 0.1% TFA/ACN gradient) to assess purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Assays : Incubate samples in buffers (pH 2–12) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) and quantify using HPLC .

- Kinetic Analysis : Fit degradation data to first-order kinetics to calculate half-life (t₁/₂) and identify pH-sensitive functional groups (e.g., imine bonds) .

- Mass Spectrometry (MS) : Use ESI-MS to detect degradation byproducts and confirm structural changes .

Q. How should researchers design experiments to evaluate this compound’s solubility in biocompatible solvents?

- Methodological Answer :

- Solvent Screening : Test solvents (e.g., DMSO, PEG-400, saline) using the shake-flask method. Measure saturation solubility via gravimetric analysis or UV absorbance .

- Temperature Effects : Conduct solubility assays at 25°C and 37°C to simulate physiological conditions.

- Data Validation : Compare results with computational predictions (e.g., Hansen solubility parameters) to identify discrepancies .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biochemical activity data for this compound?

- Methodological Answer :

- Comparative Assays : Replicate studies using identical cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (e.g., incubation time, concentration) to isolate variability .

- Control Experiments : Include positive/negative controls (e.g., glycine or benzaldehyde derivatives) to rule off-target effects .

- Statistical Validation : Apply multivariate analysis (ANOVA with post-hoc tests) to assess significance of conflicting results and identify confounding variables (e.g., batch-to-batch purity differences) .

Q. How can computational modeling enhance the design of this compound derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., enzymes in glycine metabolism). Prioritize derivatives with lower ΔG values .

- ADMET Prediction : Apply tools like SwissADME to estimate solubility, permeability, and metabolic stability. Optimize logP values (1–3) for enhanced bioavailability .